molecular formula C14H21BrN2 B11823749 2-Bromo-3-(1-isobutylpiperidin-2-yl)pyridine

2-Bromo-3-(1-isobutylpiperidin-2-yl)pyridine

Cat. No.: B11823749
M. Wt: 297.23 g/mol
InChI Key: SAUOWQWPYCXVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-(1-isobutylpiperidin-2-yl)pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a bromine atom at the second position and a 1-isobutylpiperidin-2-yl group at the third position of the pyridine ring. It is used in various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(1-isobutylpiperidin-2-yl)pyridine typically involves the bromination of a suitable pyridine precursor followed by the introduction of the piperidine moiety. One common method involves the use of 2-bromopyridine as a starting material. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The piperidine derivative is then introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(1-isobutylpiperidin-2-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-3-(1-isobutylpiperidin-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(1-isobutylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. The bromine atom and the piperidine moiety play crucial roles in its binding affinity and selectivity. The compound can interact with various receptors and enzymes, modulating their activity through competitive inhibition or allosteric modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-(1-isobutylpiperidin-2-yl)pyridine is unique due to the presence of the 1-isobutylpiperidin-2-yl group, which imparts specific chemical and biological properties. This makes it particularly useful in medicinal chemistry for the development of drugs targeting specific receptors and enzymes.

Properties

Molecular Formula

C14H21BrN2

Molecular Weight

297.23 g/mol

IUPAC Name

2-bromo-3-[1-(2-methylpropyl)piperidin-2-yl]pyridine

InChI

InChI=1S/C14H21BrN2/c1-11(2)10-17-9-4-3-7-13(17)12-6-5-8-16-14(12)15/h5-6,8,11,13H,3-4,7,9-10H2,1-2H3

InChI Key

SAUOWQWPYCXVOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCCCC1C2=C(N=CC=C2)Br

Origin of Product

United States

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